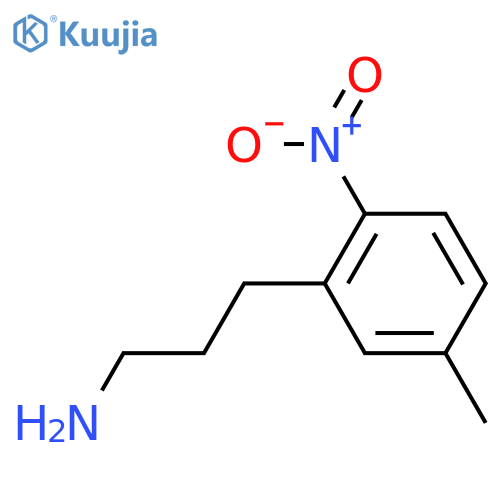Cas no 2229197-97-9 (3-(5-Methyl-2-nitrophenyl)propan-1-amine)

2229197-97-9 structure
商品名:3-(5-Methyl-2-nitrophenyl)propan-1-amine
3-(5-Methyl-2-nitrophenyl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2229197-97-9
- SCHEMBL3636229
- 3-(5-methyl-2-nitrophenyl)propan-1-amine
- EN300-1831407
- 3-(5-Methyl-2-nitrophenyl)propan-1-amine
-
- インチ: 1S/C10H14N2O2/c1-8-4-5-10(12(13)14)9(7-8)3-2-6-11/h4-5,7H,2-3,6,11H2,1H3
- InChIKey: WLNDPEAXRGSOEU-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C=CC(C)=CC=1CCCN)=O
計算された属性
- せいみつぶんしりょう: 194.105527694g/mol
- どういたいしつりょう: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
3-(5-Methyl-2-nitrophenyl)propan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1831407-0.5g |
3-(5-methyl-2-nitrophenyl)propan-1-amine |
2229197-97-9 | 0.5g |
$974.0 | 2023-06-01 | ||
| Enamine | EN300-1831407-2.5g |
3-(5-methyl-2-nitrophenyl)propan-1-amine |
2229197-97-9 | 2.5g |
$1988.0 | 2023-06-01 | ||
| Enamine | EN300-1831407-1.0g |
3-(5-methyl-2-nitrophenyl)propan-1-amine |
2229197-97-9 | 1g |
$1014.0 | 2023-06-01 | ||
| Enamine | EN300-1831407-0.1g |
3-(5-methyl-2-nitrophenyl)propan-1-amine |
2229197-97-9 | 0.1g |
$892.0 | 2023-06-01 | ||
| Enamine | EN300-1831407-0.25g |
3-(5-methyl-2-nitrophenyl)propan-1-amine |
2229197-97-9 | 0.25g |
$933.0 | 2023-06-01 | ||
| Enamine | EN300-1831407-5.0g |
3-(5-methyl-2-nitrophenyl)propan-1-amine |
2229197-97-9 | 5g |
$2940.0 | 2023-06-01 | ||
| Enamine | EN300-1831407-0.05g |
3-(5-methyl-2-nitrophenyl)propan-1-amine |
2229197-97-9 | 0.05g |
$851.0 | 2023-06-01 | ||
| Enamine | EN300-1831407-10.0g |
3-(5-methyl-2-nitrophenyl)propan-1-amine |
2229197-97-9 | 10g |
$4360.0 | 2023-06-01 |
3-(5-Methyl-2-nitrophenyl)propan-1-amine 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
2229197-97-9 (3-(5-Methyl-2-nitrophenyl)propan-1-amine) 関連製品
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
